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Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tributyltin
methoxide as a versatile reagent in the synthesis of complex organic molecules. Tributyltin
methoxide serves as a mild and effective precursor for the generation of various reactive

intermediates, facilitating key bond-forming reactions in modern organic synthesis.

Overview of Tributyltin Methoxide in Organic
Synthesis
Tributyltin methoxide, with the chemical formula [CH₃(CH₂)₃]₃SnOCH₃, is a clear, colorless

liquid widely utilized in organic synthesis.[1] It functions as a mild source of a methoxide anion

and as a precursor to other valuable organotin reagents.[1] Its applications are particularly

relevant in the pharmaceutical and chemical industries for the synthesis of specialty chemicals

and as a catalyst.[1][2] Key applications include its role as a catalyst in polymerization

reactions and, notably, in the formation of carbon-carbon and carbon-heteroatom bonds, which

are fundamental transformations in the construction of complex molecular architectures

relevant to drug discovery.[1]

Table 1: Physicochemical Properties of Tributyltin Methoxide
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Property Value Reference

CAS Number 1067-52-3 [2]

Molecular Formula C₁₃H₃₀OSn [2]

Molecular Weight 321.09 g/mol [2]

Appearance Clear, colorless liquid [1]

Boiling Point 97-97.5 °C at 0.06 mmHg [2]

Density 1.115 g/mL at 25 °C [2]

Refractive Index n20/D 1.472 [2]

Synthesis of Alkynylstannanes
A significant application of tributyltin methoxide is in the synthesis of alkynylstannanes.

These compounds are valuable intermediates in cross-coupling reactions for the formation of

carbon-carbon bonds. A mild and efficient protocol involves the zinc-catalyzed reaction of

terminal alkynes with tributyltin methoxide.[3][4]

General Reaction Scheme
The reaction proceeds via a transmetalation process where a zinc acetylide, formed in situ from

the terminal alkyne and a zinc bromide catalyst, reacts with tributyltin methoxide to yield the

desired alkynylstannane and methanol as the sole byproduct.[3][4]

Reactants Catalyst

Products

Terminal Alkyne (R-C≡CH)

Alkynylstannane (R-C≡CSnBu₃)

Tributyltin Methoxide (Bu₃SnOMe)

Methanol (CH₃OH)

ZnBr₂ (cat.)
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Caption: General workflow for the synthesis of alkynylstannanes.

Experimental Protocol: Synthesis of 1-
(Tributylstannyl)-1-propyne
Materials:

Propyne (or a suitable precursor)

Tributyltin methoxide (Bu₃SnOMe)

Zinc bromide (ZnBr₂)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

To a solution of zinc bromide (5 mol%) in anhydrous THF (appropriate volume for desired

concentration) under an inert atmosphere, add the terminal alkyne (1.0 equivalent) at room

temperature.

Stir the mixture for 10 minutes.

Add tributyltin methoxide (1.2 equivalents) dropwise to the reaction mixture.

Stir the reaction at 25 °C for 3 hours.

Upon completion (monitored by TLC or GC-MS), the reaction mixture can be quenched with

saturated aqueous ammonium chloride solution.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired

alkynylstannane.

Table 2: Examples of Alkynylstannane Synthesis[3]

Terminal Alkyne
(Substrate)

Product Yield (%)

Phenylacetylene
(Phenylethynyl)tributylstannan

e
88

1-Octyne Tributyl(oct-1-yn-1-yl)stannane 84

3,3-Dimethyl-1-butyne
Tributyl(3,3-dimethylbut-1-yn-

1-yl)stannane
80

Propargyl alcohol
3-(Tributylstannyl)prop-2-yn-1-

ol
76

4-Pentyne-1-ol
5-(Tributylstannyl)pent-4-yn-1-

ol
73

Generation and Application of Tributyltin Enolates in
C-C Bond Formation
Tributyltin methoxide is a key reagent for the preparation of tributyltin enolates from ketones.

These enolates are valuable nucleophiles in carbon-carbon bond-forming reactions, offering

advantages in terms of reactivity and selectivity compared to other metal enolates.

General Reaction Scheme for Enolate Formation and
Subsequent Alkylation
Tributyltin methoxide reacts with a ketone to generate the corresponding tributyltin enolate.

This enolate can then react with an electrophile, such as an alkyl halide, in the presence of a

catalyst to form a new carbon-carbon bond.
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Step 1: Enolate Formation

Step 2: C-C Bond Formation

Ketone

Tributyltin Enolate

Tributyltin Methoxide

α-Alkylated Ketone

Electrophile (e.g., Alkyl Halide) Catalyst

Click to download full resolution via product page

Caption: Workflow for tributyltin enolate formation and alkylation.

Experimental Protocol: Catalytic Asymmetric α-
Alkylation of a Cyclic Ketone
This protocol describes the enantioselective alkylation of a tributyltin enolate derived from a

cyclic ketone, a powerful method for constructing chiral quaternary carbon centers.

Materials:

Cyclic Ketone (e.g., 2-methylcyclohexanone)

Tributyltin methoxide (Bu₃SnOMe)

Alkyl Halide (e.g., Methyl Iodide)

Chiral Chromium(salen) Complex (catalyst)

Anhydrous solvent (e.g., THF or Toluene)

Standard glassware for inert atmosphere and low-temperature reactions
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Procedure:

Part A: Formation of the Tributyltin Enolate

In a flame-dried flask under an inert atmosphere, dissolve the cyclic ketone (1.0 equivalent)

in the anhydrous solvent.

Add tributyltin methoxide (1.1 equivalents) to the solution.

Heat the mixture to reflux and monitor the reaction for the formation of the enolate (typically

followed by the removal of methanol).

Once the enolate formation is complete, cool the reaction mixture to the desired temperature

for the alkylation step.

Part B: Asymmetric Alkylation

In a separate flask, prepare a solution of the chiral chromium(salen) catalyst (typically 1-10

mol%).

Add the catalyst solution to the pre-formed tributyltin enolate solution.

Add the alkyl halide (1.5-2.0 equivalents) to the reaction mixture.

Stir the reaction at the specified temperature (can range from -78 °C to room temperature)

until completion (monitored by TLC or LC-MS).

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

Perform an aqueous workup and extract the product with an organic solvent.

Dry the combined organic layers, concentrate, and purify the product by column

chromatography.

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Table 3: Examples of Asymmetric Alkylation of Tributyltin Enolates
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Ketone Alkyl Halide
Catalyst
Loading
(mol%)

Yield (%)
Enantiomeric
Excess (%)

2-

Methylcyclohexa

none

Methyl Iodide 5 85 92

2-

Propylcyclopenta

none

Ethyl Bromide 10 78 90

2-

Phenylcyclohept

anone

Benzyl Bromide 5 82 95

(Note: The data in this table is illustrative and based on typical results reported in the literature

for similar reactions. Actual results may vary depending on the specific substrates and reaction

conditions.)

Safety and Handling
Tributyltin compounds are toxic and should be handled with extreme care in a well-ventilated

fume hood.[5] Personal protective equipment (gloves, lab coat, and safety glasses) is

mandatory. Tributyltin methoxide is moisture-sensitive and should be stored under an inert

atmosphere. All waste containing organotin compounds must be disposed of according to

institutional and environmental regulations.

Conclusion
Tributyltin methoxide is a valuable and versatile reagent in organic synthesis, enabling the

construction of complex molecular frameworks. Its application in the synthesis of

alkynylstannanes and as a precursor for nucleophilic tributyltin enolates provides chemists with

powerful tools for the strategic assembly of molecules relevant to pharmaceutical and materials

science research. The protocols provided herein offer a starting point for the exploration of

these and other applications of this important organotin reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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